molecular formula C17H19N3O5 B563283 Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 CAS No. 1189869-42-8

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4

Cat. No.: B563283
CAS No.: 1189869-42-8
M. Wt: 349.379
InChI Key: BDCVRCLAXLOSLH-IDPVZSQYSA-N
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Description

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4: is a synthetic compound that belongs to the class of nitroaromatic amines. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 typically involves the nitration of phenylethylamine derivatives followed by methylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production may involve large-scale nitration and methylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4).

Major Products:

    Oxidation: Corresponding nitroamines.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Research may explore its potential as a biochemical probe or as a precursor for biologically active compounds.

Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 would depend on its specific application. Generally, nitroaromatic compounds can interact with biological molecules through various pathways, including enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    4-Nitrophenylethylamine: A simpler analog with similar chemical properties.

    4-Nitrophenoxyethylamine:

Uniqueness: Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1189869-42-8

Molecular Formula

C17H19N3O5

Molecular Weight

349.379

IUPAC Name

1,1,2,2-tetradeuterio-N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

InChI

InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3/i12D2,13D2

InChI Key

BDCVRCLAXLOSLH-IDPVZSQYSA-N

SMILES

CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl-d4-benzeneethanamine; 

Origin of Product

United States

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